Phosphorodiamidic acid, tetramethyl-, 3-methyl-2-furanyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of phosphorodiamidic acid, tetramethyl-, 3-methyl-2-furanyl ester involves specific reaction conditions and reagents. The preparation methods typically include the use of organophosphorus reagents and furan derivatives. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Phosphorodiamidic acid, tetramethyl-, 3-methyl-2-furanyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Phosphorodiamidic acid, tetramethyl-, 3-methyl-2-furanyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of phosphorodiamidic acid, tetramethyl-, 3-methyl-2-furanyl ester involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Phosphorodiamidic acid, tetramethyl-, 3-methyl-2-furanyl ester can be compared with other similar compounds, such as:
Phosphorodiamidic acid, tetramethyl-, pentachlorophenyl ester: Similar structure but different substituents, leading to different chemical properties and applications.
Other organophosphorus compounds: These compounds share similar functional groups but may have different reactivity and applications.
Eigenschaften
CAS-Nummer |
105262-59-7 |
---|---|
Molekularformel |
C9H17N2O3P |
Molekulargewicht |
232.22 g/mol |
IUPAC-Name |
N-[dimethylamino-(3-methylfuran-2-yl)oxyphosphoryl]-N-methylmethanamine |
InChI |
InChI=1S/C9H17N2O3P/c1-8-6-7-13-9(8)14-15(12,10(2)3)11(4)5/h6-7H,1-5H3 |
InChI-Schlüssel |
FMKGSVFNBHSKDV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(OC=C1)OP(=O)(N(C)C)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.